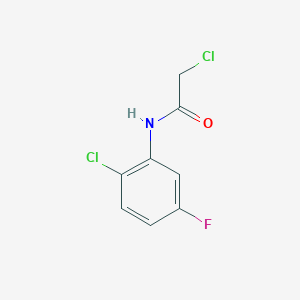

2-chloro-N-(2-chloro-5-fluorophenyl)acetamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular architecture. The official designation this compound reflects the substitution pattern where a chloro-substituted acetyl group is linked through an amide bond to a dichlorofluorophenyl moiety. The molecular formula C8H6Cl2FNO indicates a relatively compact structure containing eight carbon atoms, six hydrogen atoms, two chlorine atoms, one fluorine atom, one nitrogen atom, and one oxygen atom.

The molecular weight of 222.04 grams per mole positions this compound within the typical range for small molecule pharmaceutical intermediates. The structural identification is further supported by the Chemical Abstracts Service registry number 1334492-01-1, which provides unambiguous chemical identification. The standard International Chemical Identifier InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-3-5(11)1-2-6(7)10/h1-3H,4H2,(H,12,13) offers a detailed connectivity description that enables precise structural reconstruction.

The canonical Simplified Molecular Input Line Entry System representation C1=CC(=C(C=C1F)NC(=O)CCl)Cl provides an alternative structural encoding that facilitates database searches and computational analysis. This systematic approach to nomenclature ensures consistent identification across different chemical databases and research platforms, supporting reproducible scientific investigations.

Spectroscopic Identification (IR, NMR, GC-MS)

Spectroscopic characterization of halogenated acetamide derivatives typically employs multiple analytical techniques to confirm structural identity and purity. Infrared spectroscopy serves as a primary identification tool, with characteristic absorption bands providing definitive evidence for functional group presence. The carbonyl stretching frequency in acetamide derivatives generally appears in the range of 1650-1680 wavenumbers, influenced by the electron-withdrawing effects of halogen substituents.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substitution patterns in halogenated acetamides. Proton nuclear magnetic resonance analysis typically reveals distinct chemical shifts corresponding to aromatic protons, with coupling patterns reflecting the substitution pattern on the benzene ring. The methylene protons adjacent to the chlorine atom in the acetyl group typically appear as a characteristic singlet around 4.2-4.5 parts per million.

Gas chromatography-mass spectrometry analysis offers both separation and identification capabilities, with the molecular ion peak providing direct molecular weight confirmation. Fragmentation patterns in mass spectrometry are particularly informative for halogenated compounds, as the characteristic isotope patterns of chlorine and the unique fragmentation pathways help distinguish between structural isomers. The base peak often corresponds to the loss of the chloroacetyl group, resulting in the formation of the corresponding aniline cation.

Crystallographic Studies and Conformational Analysis

Crystal structure analysis of related compounds in the halogenated acetamide family has provided valuable insights into molecular geometry and intermolecular interactions. The crystal structure of the closely related compound 2-chloro-N-(3-fluorophenyl)acetamide has been determined using single crystal X-ray diffraction, revealing important conformational preferences. In this related structure, the fluorine atom exhibits positional disorder over the meta positions of the benzene ring in a 0.574:0.426 ratio, demonstrating the dynamic nature of halogen substitution effects.

The conformational analysis reveals that the chlorine atom in the acetyl group adopts a syn orientation relative to the carbonyl oxygen atom, with an observed dihedral angle of 5.6 degrees. This geometric arrangement is stabilized by intramolecular interactions and influences the overall molecular packing in the crystal lattice. The crystal packing is characterized by the formation of amide chains through N-H···O hydrogen bonds, creating extended one-dimensional networks.

The molecular geometry is further characterized by specific bond lengths and angles that reflect the influence of halogen substitution on the electronic structure. The amide bond length typically falls within the expected range for secondary amides, while the C-Cl bond lengths are consistent with typical values for aromatic and aliphatic chlorine substitution. These crystallographic parameters provide essential data for computational modeling and structure-activity relationship studies.

Comparative Structural Analysis with Halogenated Acetamide Derivatives

Comparative analysis with structurally related halogenated acetamide derivatives reveals important trends in molecular properties and behavior. The compound 2-chloro-N-(5-chloro-2-fluorophenyl)acetamide represents a constitutional isomer with the same molecular formula C8H6Cl2FNO but different substitution pattern. The predicted collision cross section values for various ionization states provide insights into the three-dimensional structure and size differences between isomers.

The series of compounds including 2-chloro-N-(2-fluorophenyl)acetamide, 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide, and 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide demonstrates the impact of halogen position on molecular properties. Each isomer exhibits distinct chemical shift patterns in nuclear magnetic resonance spectroscopy, reflecting the different electronic environments created by varying halogen positions.

Properties

IUPAC Name |

2-chloro-N-(2-chloro-5-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-3-5(11)1-2-6(7)10/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSRXOKPHMXZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity and kinesin spindle protein inhibitors.

Mode of Action

For instance, the presence of both chloro and fluoro groups might influence its binding affinity and selectivity.

Biological Activity

2-chloro-N-(2-chloro-5-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C9H8Cl2FNO

- Molecular Weight : 236.07 g/mol

This compound features a chloro-substituted acetamide group attached to a fluorophenyl moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Key findings include:

- Antimicrobial Activity : Studies have shown that this compound demonstrates antimicrobial properties against various bacterial strains. For instance, it has been tested in combination with other antibiotics, revealing synergistic effects against resistant strains of Klebsiella pneumoniae .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays indicated cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, including enzymes and receptors involved in cell proliferation and apoptosis.

Proposed Mechanisms:

- Inhibition of Cell Proliferation : The compound may inhibit key pathways involved in cell cycle regulation, leading to growth arrest in cancer cells.

- Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to increased levels of pro-apoptotic factors, triggering programmed cell death .

Efficacy Data

Recent studies have quantified the efficacy of this compound against various biological targets. Below is a summary table illustrating its activity against different cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.36 | Apoptosis induction |

| HepG2 (Liver Cancer) | 3.13 | Cell cycle arrest |

| K. pneumoniae | Synergistic effect with antibiotics | Antimicrobial action |

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects of various compounds, this compound showed significant activity against MCF-7 cells with an IC50 value of 5.36 µg/mL, indicating its potential as an anticancer agent .

- Combination Therapy : Research demonstrated that when combined with ciprofloxacin and other antibiotics, this acetamide enhanced antimicrobial efficacy against drug-resistant bacterial strains, suggesting its utility in combination therapies .

Scientific Research Applications

Synthesis of 2-Chloro-N-(2-chloro-5-fluorophenyl)acetamide

The synthesis of this compound is often linked to its role as an intermediate in the production of more complex pharmaceutical agents. A novel synthetic route has been developed that emphasizes mild reaction conditions and high yields, making it suitable for large-scale production. This method typically involves acylation reactions using chloroacetyl chloride and appropriate anilines, which can be modified to introduce various substituents, including fluorine and chlorine atoms for enhanced biological activity .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of derivatives of this compound against various pathogens, particularly Klebsiella pneumoniae. The presence of the chloro atom is believed to enhance the molecule's binding affinity to bacterial enzymes, leading to improved antibacterial activity.

- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives exhibit potent antibacterial effects with MIC values indicating effective inhibition of bacterial growth .

- Cytotoxicity : Preliminary tests suggest that these compounds have low cytotoxicity, making them promising candidates for further development as antibacterial agents.

Pharmacological Insights

The compound has shown potential in optimizing the effects of existing antibiotics when used in combination therapies. For instance, studies have demonstrated synergistic effects when combined with antibiotics like meropenem and imipenem against resistant strains of Klebsiella pneumoniae.

| Combination | Effect | FICI Value |

|---|---|---|

| This compound + Ciprofloxacin | Additivity | 0.75 |

| This compound + Cefepime | Additivity | 0.56 |

| This compound + Ceftazidime | Indifference | 1.06 |

| This compound + Meropenem | Synergism | 0.50 |

| This compound + Imipenem | Synergism | 0.50 |

This table summarizes the interactions between the compound and various antibiotics, showcasing its potential to enhance therapeutic outcomes against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

The following table summarizes key structural parameters of 2-chloro-N-(2-chloro-5-fluorophenyl)acetamide and related derivatives:

¹ Dihedral angle between the amide (–NHCO–) group and the phenyl ring.

² Estimated based on trends from analogous compounds .

Key Observations:

- Substituent Effects on Dihedral Angles: The dihedral angle between the amide group and the phenyl ring ranges from 14.5° to 16.2° in chloroacetamides, with minor variations depending on substituent bulkiness and position. For example, 2-chloro-N-(2,4-dimethylphenyl)acetamide shows a smaller angle (14.5°) due to steric hindrance from ortho-methyl groups .

- Hydrogen Bonding : All analogs exhibit intermolecular N–H⋯O hydrogen bonding, forming chains or sheets. The title compound likely adopts similar packing, as seen in 2-chloro-N-(2-chlorophenyl)acetamide .

- Electronic Effects: Fluorine’s electronegativity in the 5-position may enhance dipole interactions compared to non-fluorinated analogs like 2-chloro-N-(2-chlorophenyl)acetamide.

Substituent-Driven Functional Differences

- Fluorine vs. Chlorine : The 5-fluoro substituent may improve metabolic stability compared to chlorine, as seen in pharmaceutical design, though this requires experimental validation .

- Methyl vs. Halogen Substituents : Methyl groups (e.g., in 2,4-dimethylphenyl analog) reduce polarity and increase hydrophobicity, whereas halogens enhance electronic interactions and hydrogen-bonding capacity .

Preparation Methods

Preparation via Acyl Chloride and Aniline Reaction

A widely used method involves the reaction of chloroacetyl chloride with 2-chloro-5-fluoroaniline in an organic solvent such as ethanol or dichloromethane, often in the presence of a base to neutralize the generated hydrochloric acid.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Chloroacetyl chloride (1 eq), 2-chloro-5-fluoroaniline (1 eq), solvent (ethanol or DCM), base (triethylamine or pyridine) | Slowly add chloroacetyl chloride to a cooled solution of 2-chloro-5-fluoroaniline and base under stirring to control exotherm. |

| 2 | Stir at room temperature or slightly elevated temperature (25–50 °C) for 2–4 hours | Allows completion of acylation to form the amide. |

| 3 | Quench reaction with water, extract organic layer, wash, dry over anhydrous sodium sulfate | Purification step to isolate crude product. |

| 4 | Recrystallization from suitable solvent (e.g., ethanol) | Final purification to obtain pure 2-chloro-N-(2-chloro-5-fluorophenyl)acetamide. |

This method is favored for its simplicity and relatively high yields, typically above 70%.

Alternative Method: Direct Amidation Using Chloroacetic Acid

Direct amidation of chloroacetic acid with 2-chloro-5-fluoroaniline can be performed using coupling agents such as thionyl chloride or phosphorus oxychloride to activate the acid in situ.

Notes on Reaction Conditions and Optimization

- Solvent choice: Polar aprotic solvents (e.g., dichloromethane) or protic solvents (e.g., ethanol) can be used; solvent choice affects reaction rate and purity.

- Base addition: Triethylamine or pyridine is commonly used to neutralize HCl formed during acylation, preventing amine protonation and side reactions.

- Temperature control: Maintaining low to moderate temperatures (0–50 °C) prevents decomposition and side product formation.

- Reaction time: Typically 2–4 hours to ensure complete conversion.

While direct literature specifically on this compound is limited, related compounds such as 2-chloro-N-(2-chlorophenyl)acetamide and derivatives have been synthesized using similar protocols with reported yields and characterization data.

For example, a study on related benzamide derivatives reported:

| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

|---|---|---|---|

| 2-chloro-N-(2-chlorophenyl)acetamide | ~75% | 110–115 | FTIR: C=O (amide) ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹; ¹H NMR: aromatic protons 7.0–8.0 ppm, amide NH ~10–12 ppm |

These data confirm the successful formation of the amide bond and the characteristic chlorinated aromatic substitution pattern.

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl chloride and aniline reaction | Chloroacetyl chloride, 2-chloro-5-fluoroaniline, base, solvent | Room temp or mild heating, 2–4 h | High yield, straightforward | Requires handling acid chlorides |

| In situ acid chloride formation | Chloroacetic acid, thionyl chloride, 2-chloro-5-fluoroaniline | Reflux for acid chloride formation, then addition of amine | Avoids isolation of acid chloride | More complex, requires careful control |

| Direct amidation with coupling agents | Chloroacetic acid, coupling agents (e.g., EDC, DCC), amine | Mild conditions | Avoids acid chlorides | Coupling agents expensive, possible side products |

The preparation of this compound is most efficiently achieved via the acylation of 2-chloro-5-fluoroaniline with chloroacetyl chloride under controlled conditions in the presence of a base. Alternative methods involving in situ formation of the acid chloride or direct amidation with coupling agents provide flexibility depending on reagent availability and scale. Reaction optimization focuses on controlling temperature, stoichiometry, and purification to maximize yield and purity.

These methods are supported by analogous synthetic routes reported in literature for related chlorinated acetamide compounds, demonstrating their robustness and applicability.

Q & A

Q. How do structural analogs compare in reactivity?

- Comparative Table :

| Compound | Substituents | Key Property Differences |

|---|---|---|

| 2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide | 5-F, 2-NO | Higher oxidative lability |

| 2-chloro-N-(2,4-dichlorophenyl)acetamide | 2,4-Cl | Enhanced lipophilicity (logP = 3.2) |

| Target Compound | 2-Cl, 5-F | Balanced reactivity/stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.